4-Bromo-7-methoxy-1-tetrahydropyran-2-yl-indazole

Regioselective synthesis Protecting group Indazole functionalization

Unprotected indazoles undergo N-1/N-2 tautomerization, generating regioisomeric mixtures that compromise synthetic reproducibility and reduce yields. This N-1 THP-protected derivative locks the indazole as a single, well-defined regioisomer for unambiguous downstream chemistry. • Eliminates tautomer-related byproducts vs. unprotected or N-2 THP isomers; obtained under thermodynamic control • 4-Br enables Pd-catalyzed cross-coupling; 7-OMe allows demethylation to phenol for hydrogen-bonding interactions • THP removed under mild acid to reveal indazole NH for target engagement • Key intermediate for FGFR/PI3K inhibitors & PROTAC development

Molecular Formula C13H15BrN2O2
Molecular Weight 311.17 g/mol
Cat. No. B15361480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-7-methoxy-1-tetrahydropyran-2-yl-indazole
Molecular FormulaC13H15BrN2O2
Molecular Weight311.17 g/mol
Structural Identifiers
SMILESCOC1=C2C(=C(C=C1)Br)C=NN2C3CCCCO3
InChIInChI=1S/C13H15BrN2O2/c1-17-11-6-5-10(14)9-8-15-16(13(9)11)12-4-2-3-7-18-12/h5-6,8,12H,2-4,7H2,1H3
InChIKeyANIKLWBVPAOVGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-7-methoxy-1-THP-indazole: Protected Intermediate


4-Bromo-7-methoxy-1-tetrahydropyran-2-yl-indazole (CAS 2940936-31-0) is a substituted indazole featuring a tetrahydropyran (THP) protecting group at the N-1 position . As a member of the indazole family, which is widely employed as a pharmacophore in kinase inhibitors and other therapeutic agents [1], this compound's specific substitution pattern—4-bromo, 7-methoxy, and N-1 THP protection—enables unique reactivity and positional selectivity in synthetic sequences [2]. The THP group locks the indazole tautomer, preventing N-1/N-2 equilibration that would otherwise lead to regioisomeric mixtures during subsequent reactions [3].

Protected Intermediate N-1 THP lock prevents N-1/N-2 tautomer equilibration, securing single regioisomer
Positional Selectivity 4-bromo and 7-methoxy substitution pattern directs reactivity for downstream cross-coupling
Synthetic Utility Enables multistep indazole functionalization without protecting group interference

4-Bromo-7-methoxy-1-THP-indazole: Why Generic Substitutes Fail


Substituting the unprotected 4-bromo-7-methoxy-1H-indazole or its N-2 THP isomer for the N-1 THP-protected derivative introduces significant synthetic and analytical variability . The unprotected indazole exists in equilibrium between 1H- and 2H-tautomers, leading to non-regioselective reactions and complex product mixtures [1]. While N-2 THP protection can be achieved under mildly acidic conditions, it yields the 2H-indazole isomer, which exhibits distinct reactivity and stability profiles [1]. In contrast, the N-1 THP isomer is obtained under thermodynamic control and provides a well-defined, single regioisomer that is essential for reproducible downstream chemistry [1]. Furthermore, the 7-methoxy group in this compound modulates electronic properties compared to 5-methoxy or 6-methoxy regioisomers, influencing reaction outcomes .

Unprotected 4-bromo-7-methoxy-1H-indazole exists as a tautomeric mixture, resulting in non-regioselective reactions and complex product profiles
N-2 THP isomer exhibits distinct reactivity and stability; its use would introduce a different regioisomer, undermining method reproducibility
5-methoxy or 6-methoxy regioisomers shift electronic properties; the 7-methoxy group provides a specific electronic environment that may not transfer to other substitution patterns

4-Bromo-7-methoxy-1-THP-indazole: Evidence of Performance


N-1 Regioselectivity

The THP protection of indazoles under basic conditions yields a non-selective mixture of N-1 and N-2 isomers, whereas thermodynamically controlled acidic conditions provide exclusive N-1 protection [1]. The target compound, as an N-1 THP-protected indazole, is obtained as a single regioisomer, in contrast to the N-2 isomer or the unprotected compound which exists in tautomeric equilibrium [1]. This regioisomeric purity is crucial for consistent performance in subsequent cross-coupling reactions, such as Buchwald-Hartwig aminations, where isomeric mixtures lead to unpredictable product profiles [1].

Regioselectivity
Class-level
Exclusive N-1 THP isomer (single regioisomer) vs. tautomeric mixture or N-2 isomer
Supports reproducible cross-coupling performance without isomeric purification
Class-level inference; verify regioisomeric purity upon receipt
Regioselective synthesis Protecting group Indazole functionalization

High-Yield THP Protection

A mild, aqueous THP protection protocol using Tween 20 micelles achieved a 90% yield for the N-1 THP-protected derivative of 5-methoxy-1H-indazole at a 1 g scale, with 99% purity after simple filtration [1]. While this specific data is for a 5-methoxy analog, it serves as a class-level benchmark for the expected synthetic efficiency of similarly substituted indazoles. In contrast, traditional organic solvent methods often yield mixtures of N-1 and N-2 isomers requiring chromatographic purification, which can reduce isolated yields [2].

Synthetic Yield
Class-level
Up to 90% yield, >99% purity achieved for 5-methoxy analog under aqueous micellar conditions
Indicates potential for efficient, scalable supply with minimal purification
Benchmark derived from analogous substrate; actual yield may vary
Green chemistry Micellar catalysis Yield optimization

Cross-Coupling Stability

The THP group imparts stability to the indazole nitrogen under the strongly basic conditions and elevated temperatures required for Buchwald-Hartwig aminations and Suzuki-Miyaura cross-couplings [1]. In contrast, the unprotected indazole NH can deprotonate and interfere with catalysis, leading to reduced yields and catalyst poisoning [2]. Quantitative data for a closely related THP-protected indazole showed that Buchwald aminations proceeded with yields ranging from 47% to 72% depending on the amine coupling partner, whereas similar reactions with unprotected indazoles often fail entirely [2].

Cross-Coupling Yield
Class-level
47–72% yield in Buchwald-Hartwig aminations (5-Br analog); unprotected indazole typically fails
Confirms THP protection enables key bond-forming steps under basic, heated conditions
Reported for analogous substrate; validate under your specific reaction parameters
Buchwald-Hartwig amination Cross-coupling Protecting group stability

4-Bromo-7-methoxy-1-THP-indazole: Application Scenarios


FGFR Kinase Inhibitor Synthesis

This compound serves as a key intermediate for introducing substituents at the 4-position of the indazole core via cross-coupling, while the N-1 THP protection ensures that the reactive 7-methoxy and bromo functionalities remain intact . The resulting derivatives are then deprotected to yield potent FGFR inhibitors, which are clinically relevant for treating various cancers .

LRRK2-Targeting PROTACs

The 4-bromo and 7-methoxy groups provide orthogonal handles for attaching both the E3 ligase ligand and the target protein binding moiety . The THP group can be removed under mild acidic conditions after assembly of the PROTAC to reveal the indazole NH, which is often required for optimal target engagement .

PI3K/AKT/mTOR Dual Inhibitor Synthesis

The compound's bromo substituent is ideally positioned for diversification through palladium-catalyzed cross-coupling to introduce aryl or heteroaryl groups that engage the PI3K active site, while the 7-methoxy group can be demethylated to a phenol for additional hydrogen-bonding interactions . The THP protecting group ensures that the indazole nitrogen does not interfere with these transformations .

Application
Selection Property
Validation Focus
FGFR kinase inhibitor synthesis
4-position cross-coupling with stable N-1 protection
Reproducible intermediate for diversification
LRRK2 PROTAC development
Orthogonal handles for dual functionalization
Mild THP deprotection to reveal NH for target engagement
PI3K/AKT/mTOR pathway inhibitor synthesis
Bromo for cross-coupling; methoxy convertible to phenol
Compatibility with palladium-catalyzed transformations

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